

# Molecular Architecture and Synthesis of 3-(2-Chlorophenyl)cyclobutanone

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## Compound of Interest

Compound Name: 3-(2-Chlorophenyl)cyclobutanone

CAS No.: 1080636-35-6

Cat. No.: B1452323

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CAS Registry Number: 1080636-35-6 Molecular Formula: C<sub>10</sub>H<sub>9</sub>ClO Molecular Weight: 180.63 g/mol [1][2]

## Executive Summary

**3-(2-Chlorophenyl)cyclobutanone** represents a high-value structural motif in drug discovery, serving as a conformationally restricted scaffold for investigating Structure-Activity Relationships (SAR). Unlike flexible acyclic ketones or the stable chair-form cyclohexanones, this molecule introduces significant ring strain (~26 kcal/mol) and a unique "puckered" geometry. It functions primarily as a precursor for 3-aryl-substituted

-lactams (via Schmidt rearrangement) and as a covalent inhibitor warhead for serine proteases (e.g., DapE).

## Structural Analysis & Conformation

The reactivity of **3-(2-Chlorophenyl)cyclobutanone** is governed by the release of ring strain and the steric influence of the ortho-chloro substituent.

## Ring Puckering and Substituent Orientation

The cyclobutanone ring is not planar. To minimize torsional strain (eclipsing interactions of C-H bonds), the ring adopts a puckered "butterfly" conformation.

- **Dihedral Angle:** The ring typically puckers with a dihedral angle of approximately 25–35°.
- **Substituent Preference:** The bulky 3-(2-chlorophenyl) group preferentially occupies the pseudo-equatorial position to minimize 1,3-transannular steric repulsion with the carbonyl oxygen and ring hydrogens.
- **Ortho-Effect:** The 2-chloro substituent on the phenyl ring introduces significant steric bulk, restricting the rotation of the phenyl-cyclobutane bond (atropisomerism potential), which can influence the stereoselectivity of downstream nucleophilic attacks.

## Carbonyl Electrophilicity

The

hybridized carbonyl carbon in a four-membered ring is under significant angle strain (internal angle ~90° vs. ideal 120°).

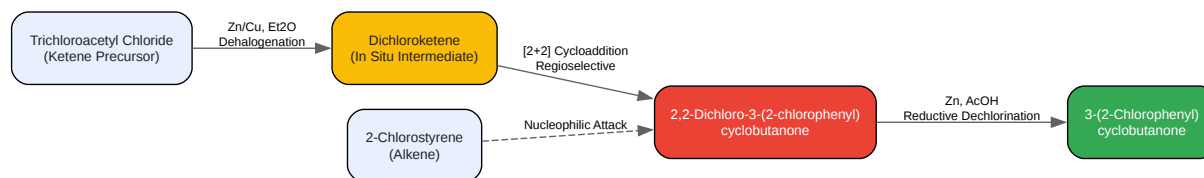
- **Reactivity:** Nucleophilic attack converts this carbon to (ideal 109.5°), significantly relieving angle strain. This makes **3-(2-Chlorophenyl)cyclobutanone** far more electrophilic than its cyclopentanone or cyclohexanone analogs.

## Validated Synthesis Protocol

The most robust, self-validating route to 3-arylcyclobutanones is the [2+2] Cycloaddition of Dichloroketene, followed by reductive dechlorination. This method ensures correct regiochemistry (aryl group at position 3) and scalability.

## Reaction Pathway Visualization

The following diagram illustrates the critical steps and the logic of the regiochemical outcome.



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Figure 1: Synthetic workflow for **3-(2-Chlorophenyl)cyclobutanone** via dichloroketene cycloaddition.

## Detailed Methodology

This protocol relies on the in situ generation of dichloroketene, which is highly reactive and cannot be isolated.

### Phase 1: [2+2] Cycloaddition

Principle: The reaction proceeds via a concerted

cycloaddition. The regioselectivity is driven by electronic polarization: the nucleophilic

-carbon of styrene attacks the electrophilic central carbon of the ketene, placing the aryl group at position 3 relative to the carbonyl.

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
- Reagents: Charge the flask with 2-chlorostyrene (1.0 equiv) and Zinc-Copper couple (Zn/Cu, 2.0 equiv) in anhydrous diethyl ether or DME (Dimethoxyethane).
- Activation: Sonicate briefly to activate the Zinc surface if necessary.
- Addition: Add a solution of Trichloroacetyl chloride (1.2 equiv) in ether dropwise over 1 hour under vigorous stirring.

- Critical Control Point: The reaction is exothermic. Maintain gentle reflux to ensure ketene generation matches its consumption rate, preventing ketene dimerization.
- Workup: Filter off the Zinc salts. Wash the organic layer with saturated and brine. Dry over and concentrate to yield the 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone intermediate.

## Phase 2: Reductive Dechlorination

Principle: Zinc in acetic acid selectively removes the

-dichloro substituents via a radical or carbanion mechanism, leaving the cyclobutanone ring intact.

- Setup: Dissolve the crude dichlorocyclobutanone in Glacial Acetic Acid.
- Reduction: Add Zinc dust (4.0 equiv) portion-wise at room temperature.
  - Thermodynamic Note: This reaction is highly exothermic. Use an external water bath to keep the internal temperature below 40°C to prevent ring opening.
- Completion: Monitor by TLC (disappearance of the less polar dichloro compound).
- Purification: Filter zinc residues. Dilute with ether, neutralize carefully with (gas evolution!), and wash thoroughly. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

## Quantitative Data Specifications

The following parameters are critical for validating the identity and purity of the synthesized compound.

Parameter	Value / Characteristic	Method of Verification
Appearance	Colorless to pale yellow oil	Visual Inspection
Boiling Point	~110–115°C (at 0.5 mmHg)	Vacuum Distillation
IR (Carbonyl)	1775–1785 cm <sup>-1</sup>	FT-IR (Strained ketone stretch)
<sup>1</sup> H NMR (Ring)	Multiplets at 3.1–3.6 ppm	Characteristic of cyclobutane protons
<sup>1</sup> H NMR (Aryl)	7.1–7.4 ppm (4H pattern)	Confirming 2-Cl substitution
Mass Spec	180 (M <sup>+</sup> ), 182 (M+2, 3:1 ratio)	GC-MS (Cl isotope pattern is vital)

## Applications in Drug Development

**3-(2-Chlorophenyl)cyclobutanone** is not merely a building block; it is a "privileged structure" for specific biochemical interactions.

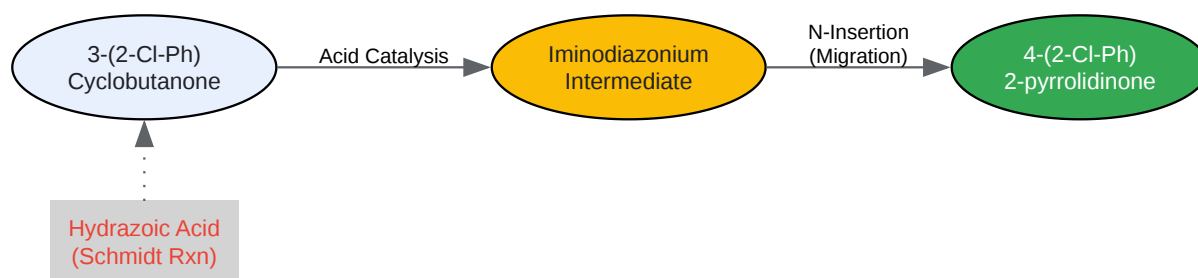
### Protease Inhibition (DapE)

Cyclobutanones act as transition-state analogs for serine proteases and metallo-enzymes like DapE (Succinyl-diaminopimelate desuccinylase).

- Mechanism: The active site serine nucleophile attacks the strained carbonyl.
- Result: Formation of a stable hemiacetal tetrahedral intermediate. The relief of ring strain (26 kcal/mol) drives this equilibrium toward the bound state, making it a potent reversible inhibitor.

### Ring Expansion (Schmidt Reaction)

This molecule is a key precursor for synthesizing 3-(2-chlorophenyl)-2-pyrrolidinones and piperidines via ring expansion.



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Figure 2: Ring expansion pathway to lactam scaffolds.

The regioselectivity of the nitrogen insertion (migration of the carbon) is influenced by the electronic nature of the 2-chlorophenyl group, often favoring migration of the more substituted carbon, yielding the 4-aryl-2-pyrrolidinone isomer.

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